An In-depth Technical Guide to 2,4-Difluoro-5-hydroxybenzoic Acid: Molecular Structure and Physicochemical Properties
An In-depth Technical Guide to 2,4-Difluoro-5-hydroxybenzoic Acid: Molecular Structure and Physicochemical Properties
Introduction
In the landscape of modern drug discovery and materials science, halogenated organic molecules serve as pivotal building blocks. The strategic incorporation of fluorine atoms into an aromatic scaffold can profoundly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity, making it a key tactic in medicinal chemistry. This guide provides a comprehensive technical overview of 2,4-Difluoro-5-hydroxybenzoic acid (CAS No. 91659-22-2), a compound of significant interest as a synthetic intermediate.
This document delves into the core molecular structure and the resulting physicochemical properties of this trifunctional aromatic system. It is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of its structural attributes, predicted and known properties, and robust protocols for its analytical characterization. The insights herein are designed to explain the causality behind its properties and provide a framework for its application in advanced synthesis.
Molecular Structure and Electronic Profile
2,4-Difluoro-5-hydroxybenzoic acid possesses a benzene ring substituted with two electron-withdrawing fluorine atoms, an electron-donating hydroxyl group, and a carboxyl group. The relative positioning of these functional groups dictates the molecule's overall electronic character, reactivity, and intermolecular bonding capabilities.
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Inductive and Resonance Effects: The two fluorine atoms exert strong electron-withdrawing inductive effects (-I) due to their high electronegativity. The fluorine at position 2, ortho to the carboxylic acid, has a particularly pronounced influence on the acidity of the carboxyl proton. The hydroxyl group at position 5 exerts a strong electron-donating resonance effect (+M) and a weaker inductive (-I) effect. This electronic interplay modulates the charge distribution across the aromatic ring and influences the reactivity of the functional groups.
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Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the hydroxyl group at C5 and the fluorine at C4, or between the carboxylic acid at C1 and the fluorine at C2, can influence the compound's conformation and physical properties, such as its melting point and solubility.
Caption: 2D structure of 2,4-Difluoro-5-hydroxybenzoic acid.
Physicochemical Properties
The combination of functional groups gives 2,4-Difluoro-5-hydroxybenzoic acid a distinct set of physical and chemical properties. The data presented below is a consolidation from various chemical supplier databases and computational models.
| Property | Value | Source / Method |
| CAS Number | 91659-22-2 | ChemScene[1] |
| Molecular Formula | C₇H₄F₂O₃ | ChemBK[2] |
| Molecular Weight | 174.10 g/mol | ChemScene[1] |
| Appearance | Solid (form may vary) | N/A |
| Melting Point | 180-181 °C | ChemBK[2] |
| Boiling Point | 322.7 ± 42.0 °C | Predicted, ChemBK[2] |
| Density | 1.600 ± 0.06 g/cm³ | Predicted, ChemBK[2] |
| LogP (Octanol/Water) | 1.3686 | Predicted, ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 57.53 Ų | Predicted, ChemScene[1] |
| Hydrogen Bond Donors | 2 | Predicted, ChemScene[1] |
| Hydrogen Bond Acceptors | 2 | Predicted, ChemScene[1] |
Acidity and pKa Considerations
The molecule features two acidic protons: one on the carboxylic acid and one on the phenolic hydroxyl group.
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Carboxylic Acid pKa: The pKa of unsubstituted benzoic acid is approximately 4.20. The two electron-withdrawing fluorine atoms are expected to significantly increase the acidity (lower the pKa) of the carboxylic acid proton. The ortho-fluorine (at C2) will have the most substantial acidifying effect due to its proximity. The pKa is therefore predicted to be lower than that of benzoic acid.
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Phenolic pKa: The pKa of phenol is approximately 10. The presence of two electron-withdrawing fluorine atoms would typically lower the pKa of the hydroxyl group. However, the electron-donating resonance from the hydroxyl group itself and its meta position relative to the carboxyl group complicates simple prediction.
A precise experimental determination is crucial for understanding its behavior in different pH environments, which is critical for applications in drug development, such as predicting absorption and designing salt forms.
Analytical Characterization Protocols
Unambiguous structural confirmation and purity assessment require a suite of analytical techniques. The following section details the principles and step-by-step protocols for the characterization of 2,4-Difluoro-5-hydroxybenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the carbon-hydrogen framework and confirming the substitution pattern.
Expected Spectral Features:
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¹H NMR: Two signals are expected in the aromatic region, each corresponding to a single proton (H-3 and H-6). These signals will appear as complex multiplets due to coupling with each other (meta-coupling) and with the adjacent fluorine atoms. Two broad singlets, corresponding to the acidic protons of the hydroxyl and carboxyl groups, will also be present; their chemical shifts are highly dependent on solvent and concentration.
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¹³C NMR: Seven distinct carbon signals are expected. The carboxyl carbon will be the most downfield. The carbons bonded to fluorine will show large one-bond C-F coupling constants (¹JCF), and other carbons will show smaller two- or three-bond couplings, which are characteristic of fluorinated aromatics.
Caption: Experimental workflow for NMR spectroscopic analysis.
Detailed Protocol for NMR Analysis:
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Sample Preparation: Accurately weigh 5-10 mg of 2,4-Difluoro-5-hydroxybenzoic acid and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is effective for dissolving polar, acidic compounds) in a clean, dry vial.
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Transfer: Transfer the solution to a 5 mm NMR tube.
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Data Acquisition:
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Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Acquire a standard ¹H NMR spectrum.
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Acquire a proton-decoupled ¹³C NMR spectrum.
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Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
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Perform phase and baseline corrections on the resulting spectra.
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Spectral Interpretation:
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Reference the spectra using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
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Integrate the signals in the ¹H spectrum to confirm proton ratios.
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Analyze chemical shifts and coupling patterns (H-H, C-F, H-F) to assign all signals to their respective nuclei, confirming the structure.
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and gain structural information from fragmentation patterns.
Expected Fragmentation Pattern (Electron Ionization - EI):
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Molecular Ion (M⁺): A peak at m/z = 174, corresponding to the molecular weight of the compound.
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Key Fragments: Benzoic acids commonly undergo fragmentation via loss of •OH (M-17) and loss of •COOH (M-45). A prominent fragmentation pathway is the loss of CO₂ (M-44) after initial ionization, a characteristic feature for many benzoic acids.[3] The presence of fluorine atoms will influence the stability of the resulting fragments.
Detailed Protocol for MS Analysis (LC-MS with ESI):
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Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
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LC Method (for purity analysis):
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Use a C18 reversed-phase column.
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Employ a gradient elution with mobile phases such as (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
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MS Conditions (Electrospray Ionization - ESI):
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Ionization Mode: Negative ion mode is typically preferred for carboxylic acids to observe the deprotonated molecule [M-H]⁻ at m/z = 173.
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Capillary Voltage: Set to an appropriate value, typically 3-4 kV.
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Source and Desolvation Temperatures: Optimize based on the instrument, for instance, 120 °C and 350 °C, respectively.
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Data Analysis:
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Identify the peak corresponding to the [M-H]⁻ ion to confirm the molecular weight.
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Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and analyze the resulting daughter ions to further confirm the structure.
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Potentiometric Titration for pKa Determination
This is a highly accurate method for experimentally determining the acid dissociation constants.
